molecular formula C6H6N2O3 B1315001 6-Methoxypyridazine-3-carboxylic acid CAS No. 56434-28-7

6-Methoxypyridazine-3-carboxylic acid

Cat. No.: B1315001
CAS No.: 56434-28-7
M. Wt: 154.12 g/mol
InChI Key: SMBBNQVBFDIQMJ-UHFFFAOYSA-N
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Description

6-Methoxypyridazine-3-carboxylic acid is an organic compound with the molecular formula C6H6N2O3 It is a derivative of pyridazine, characterized by a methoxy group at the 6-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyridazine-3-carboxylic acid typically involves the condensation of appropriate precursors followed by purification steps. One common method includes the reaction of 6-methoxypyridazine with carbon dioxide under specific conditions to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound involves several steps:

    Preparation of Raw Materials: The starting materials, such as 6-methoxypyridazine, are prepared and purified.

    Condensation Reaction: The raw materials undergo a condensation reaction to form the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

    Characterization: The final product is characterized using spectroscopic methods to confirm its structure.

    Packaging and Storage: The purified compound is packaged and stored under appropriate conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxypyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy and carboxylic acid groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce various substituted pyridazines .

Scientific Research Applications

6-Methoxypyridazine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Methoxypyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

  • 3-Carboxy-6-methoxypyridazine
  • 3-Carboxy-6-methoxy-1,2-diazine

Comparison: 6-Methoxypyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-methoxypyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-5-3-2-4(6(9)10)7-8-5/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBBNQVBFDIQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480776
Record name 6-Methoxypyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56434-28-7
Record name 6-Methoxypyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxypyridazine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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